

Application Note: Semax Peptide Storage, Reconstitution, and Stability Protocols

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Compound of Interest

Compound Name: Semax (acetate)

Cat. No.: B10861746

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Abstract

This technical guide provides a rigorous framework for the handling, reconstitution, and storage of Semax (Met-Glu-His-Phe-Pro-Gly-Pro), a synthetic heptapeptide derived from ACTH(4-7). While the addition of the C-terminal Pro-Gly-Pro (PGP) tripeptide significantly enhances resistance to enzymatic hydrolysis, the N-terminal Methionine (Met) residue introduces susceptibility to oxidative degradation. This protocol delineates the physicochemical rationale behind storage conditions to maximize shelf-life and bioactivity for research applications.

Structural Analysis & Stability Mechanisms

To understand the storage requirements of Semax, one must first analyze its molecular vulnerabilities.

- Sequence: H-Met-Glu-His-Phe-Pro-Gly-Pro-OH[1]
- Molecular Weight: 813.9 Da[1]
- Isoelectric Point (pI): ~6.1

The "Methionine Vulnerability" (Oxidation)

The N-terminal Methionine (Met) contains a thioether side chain. In the presence of atmospheric oxygen, light, or trace metal ions, this sulfur atom is prone to oxidation, forming Methionine Sulfoxide (MetO).

- Impact: Oxidation alters the peptide's hydrophobicity and can significantly reduce binding affinity to target receptors (melanocortin receptors).
- Mitigation: Minimizing headspace air, using degassed buffers, and protecting from UV light are critical.

The "PGP Stabilization" (Hydrolysis)

Native ACTH fragments are rapidly degraded by blood peptidases (half-life < 5 mins). Semax replaces the native C-terminus with Pro-Gly-Pro.

- Mechanism:^{[2][3][4]} Proline (Pro) induces structural constraints (kinks) that sterically hinder exopeptidases.
- Result: This modification extends the biological half-life significantly compared to native ACTH(4-10), but does not protect against temperature-induced aggregation or oxidation in solution.

Reconstitution Protocol

Objective: Solubilize lyophilized Semax without inducing shear stress or introducing contaminants.

Materials Required^{[1][3][4][5][6][7][8][9][10][11][12][13]}

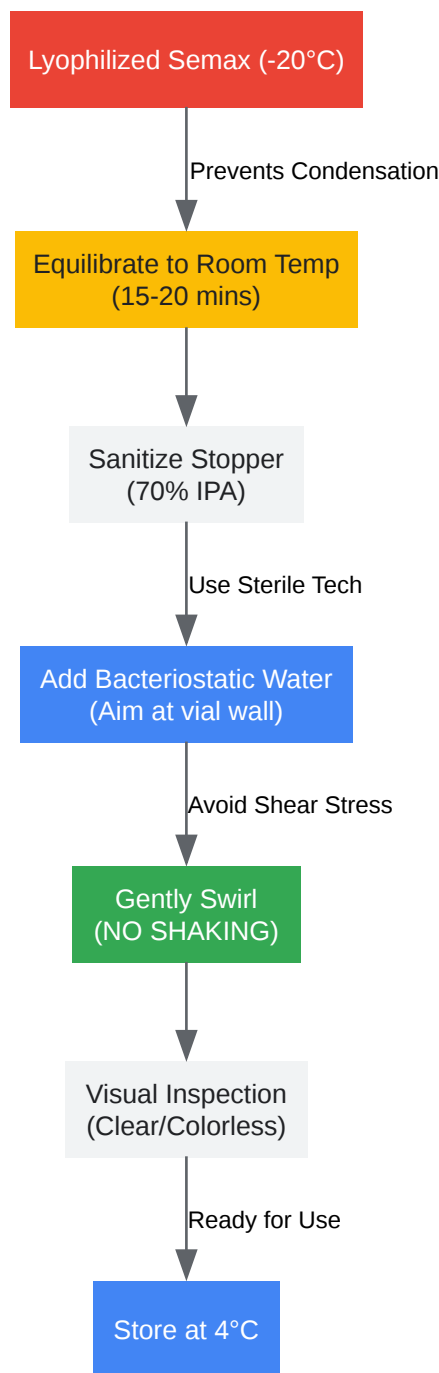
- Lyophilized Semax (Vial)
- Solvent: Bacteriostatic Water (0.9% Benzyl Alcohol) for multi-use; Sterile Water for Injection (SWFI) for immediate single-use.
- Syringe: Low-dead space, insulin-type (0.5mL or 1mL).

- Environment: Aseptic surface or laminar flow hood.

Step-by-Step Methodology

- Thermal Equilibration: Remove the lyophilized vial from the freezer (-20°C). Crucial: Allow it to sit at room temperature for 15–20 minutes before removing the cap.
 - Scientific Rationale: Opening a cold vial introduces condensation from humid air. Moisture is the catalyst for hydrolysis and aggregation.
- Solvent Addition:
 - Swab stopper with 70% isopropyl alcohol.
 - Draw the desired volume of Bacteriostatic Water (typically to achieve 2mg/mL - 10mg/mL).
 - Pierce the stopper and aim the needle tip at the glass wall, not the peptide "puck."
 - Scientific Rationale: Direct stream impact can disrupt the peptide cake too violently, potentially causing physical degradation.
- Dissolution (The "Swirl" Technique):
 - Inject solvent slowly.[\[5\]](#)[\[6\]](#)
 - Gently swirl the vial in a circular motion. DO NOT SHAKE.
 - Scientific Rationale: Shaking introduces air bubbles (cavitation). Proteins/peptides tend to unfold and aggregate at the air-liquid interface of bubbles (interfacial denaturation).
- Visual Inspection: Solution should be clear and colorless. Cloudiness or particulates indicate aggregation or contamination; discard if observed.

Workflow Visualization



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Figure 1: Optimized reconstitution workflow emphasizing thermal equilibration and shear-stress avoidance.

Storage Conditions & Shelf Life Data

The stability of Semax is binary: highly stable as a powder, fragile as a solution.[3]

Comparative Stability Table

State	Storage Condition	Temperature	Shelf Life (Estimated)	Critical Notes
Lyophilized	Freezer	-20°C	24 - 48 Months	Keep desiccated. Protect from light. [7] [5] [6] [8] [9]
Lyophilized	Refrigerator	4°C	12 - 24 Months	Good for intermediate storage.
Lyophilized	Room Temp	20-25°C	2 - 4 Weeks	Avoid humidity. For shipping only.
Reconstituted	Refrigerator	4°C	2 - 4 Weeks	Standard Protocol. Discard after 30 days.
Reconstituted	Room Temp	20-25°C	< 48 Hours	High risk of bacterial growth & oxidation.
Reconstituted	Freezer	-20°C	1 - 3 Months	Risk: Freeze-thaw cycles damage peptide. Aliquot first!

The "Bacteriostatic" Factor

For research involving multiple draws from a single vial, Bacteriostatic Water is mandatory.[\[4\]](#)

- Why: Sterile water lacks preservatives. Once the septum is pierced, a sterile water solution becomes a breeding ground for bacteria within 24 hours at 4°C. Benzyl alcohol (0.9%) inhibits this growth, allowing the 4-week fridge shelf life.

Degradation Pathways[\[7\]](#)[\[9\]](#)[\[17\]](#)

Understanding how Semax fails allows researchers to prevent it.

Oxidation (Primary Failure Mode)

The oxidation of Methionine to Methionine Sulfoxide is the most common degradation pathway for Semax in solution. This reaction is accelerated by:

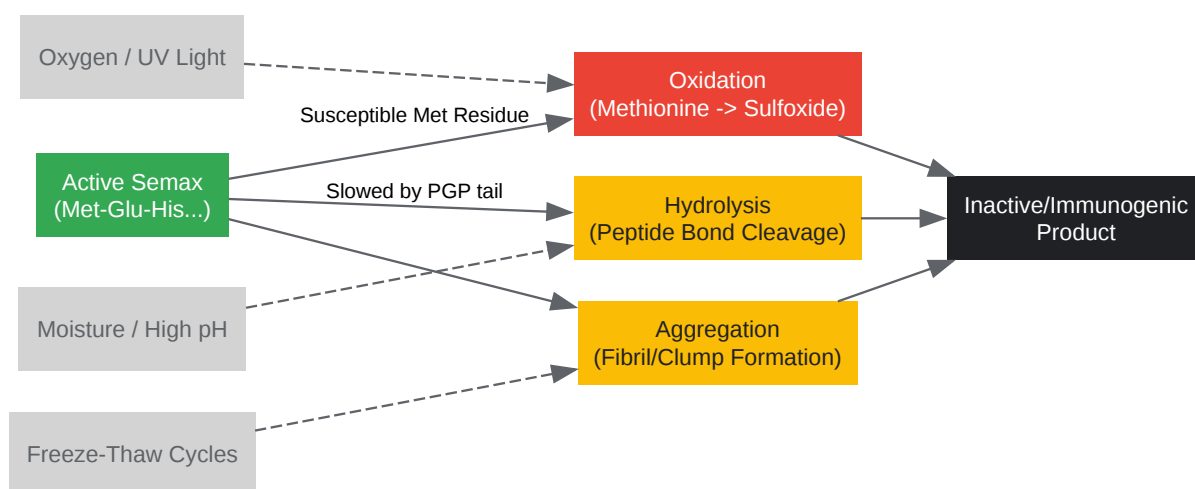
- High pH (>8.0)
- Light exposure (Photo-oxidation)
- Presence of transition metals (Fe, Cu)

Aggregation

While the PGP tail prevents enzymatic cutting, it does not prevent peptides from sticking together.

- Freeze-Thaw Damage: Repeated freezing creates ice crystals that concentrate the peptide in the remaining liquid phase, altering local pH and forcing molecules together, leading to irreversible aggregation.

Degradation Logic Diagram



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Figure 2: Primary degradation pathways for Semax. Note that while PGP slows hydrolysis, Met oxidation remains a high risk in solution.

Quality Control & Validation

For drug development professionals, visual inspection is insufficient. The following methods validate stability:

- RP-HPLC (Reverse Phase High-Performance Liquid Chromatography):
 - Purpose: Separates the intact peptide from oxidized impurities (Met-sulfoxide elutes earlier than native Met-peptide due to increased polarity).
 - Standard: Purity should remain >95%.^[1]
- Mass Spectrometry (ESI-MS):
 - Purpose: Detects mass shift.
 - Indicator: A mass increase of +16 Da indicates Methionine oxidation (addition of one oxygen atom).

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